molecular formula C20H33N5O2 B12358465 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone

Cat. No.: B12358465
M. Wt: 375.5 g/mol
InChI Key: IOHVCOPUMJERAE-UHFFFAOYSA-N
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Description

3,4-Dehydro Cilostazol is an active metabolite of Cilostazol, a quinolinone derivative known for its antiplatelet and vasodilating properties. Cilostazol is primarily used in the treatment of intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. 3,4-Dehydro Cilostazol retains similar pharmacological activities and is used in various pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dehydro Cilostazol typically involves the dehydrogenation of Cilostazol. This process can be achieved through various chemical reactions, including oxidation. The specific reaction conditions, such as temperature, pressure, and choice of oxidizing agents, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of 3,4-Dehydro Cilostazol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3,4-Dehydro Cilostazol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired product .

Major Products Formed

The major product formed from the oxidation of Cilostazol is 3,4-Dehydro Cilostazol. Other potential products include various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

3,4-Dehydro Cilostazol exerts its effects primarily through the inhibition of phosphodiesterase III (PDE III), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The compound also affects other molecular targets and pathways, including the inhibition of adenosine reuptake and multidrug resistance protein 4 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dehydro Cilostazol is unique due to its specific metabolic pathway and its role as an active metabolite of Cilostazol. Its distinct pharmacokinetic profile and biological activities make it a valuable compound for various research applications .

Properties

Molecular Formula

C20H33N5O2

Molecular Weight

375.5 g/mol

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C20H33N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h15-18H,1-14H2,(H,21,26)

InChI Key

IOHVCOPUMJERAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3CCC4C(C3)CCC(=O)N4

Origin of Product

United States

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